2-Chloro-4-iodo-1-methoxybenzene

描述

Historical Context and Discovery

The development of this compound as a synthetic target emerged from the broader historical context of halogenated aromatic chemistry research. Halogenated methyl-phenyl ethers, commonly known as anisoles, have been recognized as ubiquitous organic compounds in environmental systems, despite not being produced in significant industrial quantities. The specific compound this compound was first synthesized and characterized as part of systematic investigations into polyhalogenated aromatic systems during the late twentieth century.

The compound's discovery can be traced to research efforts focused on developing selective halogenation methodologies for aromatic substrates. Early synthetic approaches involved sequential halogenation procedures, where researchers recognized that the electron-donating methoxy group could direct halogen substitution to specific positions on the benzene ring. The development of regioselective halogenation techniques proved crucial for accessing compounds like this compound with defined substitution patterns.

Documentation of this compound in chemical databases reflects its growing recognition within the synthetic chemistry community. The assignment of Chemical Abstracts Service number 75676-72-1 formalized its identification and enabled systematic cataloging of its properties and synthetic applications. The compound's inclusion in commercial chemical supplier catalogs, such as those from Tokyo Chemical Industry and Combi-Blocks, demonstrates its transition from a purely academic curiosity to a readily available research material.

Chemical Significance in Halogenated Aromatic Systems

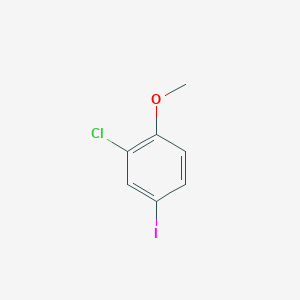

This compound occupies a significant position within the broader category of halogenated aromatic compounds due to its unique combination of substituents and their electronic effects. The molecular formula C₇H₆ClIO represents a molecular weight of 268.48 grams per mole, positioning it among medium-sized halogenated aromatics. The compound's structure features a benzene ring substituted with a methoxy group at position 1, chlorine at position 2, and iodine at position 4, creating a distinctive electronic environment.

The presence of both chlorine and iodine substituents provides complementary reactivity patterns that distinguish this compound from mono-halogenated analogs. The iodine atom, being the most readily activated halogen for cross-coupling reactions, serves as an excellent leaving group in palladium-catalyzed transformations. Simultaneously, the chlorine substituent can participate in subsequent functionalization reactions or remain as a stable substituent depending on the reaction conditions employed.

The methoxy group plays a crucial role in defining the compound's reactivity profile through its electron-donating character. This substituent activates the aromatic ring toward electrophilic aromatic substitution while simultaneously providing steric and electronic directing effects. The combination of these three substituents creates a compound with multiple sites for selective functionalization, making it valuable for complex molecule synthesis.

Table 1: Physical and Chemical Properties of this compound

Academic Research Landscape

The academic research surrounding this compound reflects its growing importance as a synthetic intermediate and model compound for studying halogenated aromatic chemistry. Recent investigations have focused primarily on its utility in cross-coupling reactions, particularly in the context of carbon-carbon and carbon-heteroatom bond formation. Research groups have demonstrated the compound's effectiveness as an aryl halide substrate in palladium-catalyzed transformations, where the iodine substituent serves as an excellent leaving group.

Synthetic methodology development represents a major area of academic interest, with researchers exploring various approaches to accessing this compound and related compounds. Recent work has demonstrated efficient halogenation protocols using iron nitrate and alkali metal halides under ambient conditions. These methodologies offer environmentally friendly alternatives to traditional halogenation approaches while maintaining high yields and selectivity.

The compound has also served as a valuable substrate for studying regioselective functionalization reactions. Research has shown that the different halogen substituents can be selectively activated under specific reaction conditions, enabling sequential functionalization strategies. This capability has made this compound an attractive model compound for developing new synthetic methodologies and understanding structure-reactivity relationships in polyhalogenated systems.

Table 2: Recent Academic Research Applications of this compound

Environmental and analytical chemistry research has incorporated this compound into broader studies of halogenated anisoles in environmental systems. These investigations have established fundamental physicochemical properties including vapor pressures, aqueous solubilities, and partition coefficients that are essential for understanding environmental fate and transport. Such research contributes to the broader understanding of how halogenated aromatic compounds behave in natural systems and their potential for bioaccumulation.

属性

IUPAC Name |

2-chloro-4-iodo-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMLPDPXMJKTCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458067 | |

| Record name | 2-CHLORO-4-IODO-1-METHOXYBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75676-72-1 | |

| Record name | 2-CHLORO-4-IODO-1-METHOXYBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Iodination of 2-Chloro-1-methoxybenzene Derivatives

A practical approach to prepare 2-Chloro-4-iodo-1-methoxybenzene involves the iodination of 2-chloroanisole (2-chloro-1-methoxybenzene) or related precursors. The iodination is typically performed using iodine (I2) in the presence of a base and a suitable solvent system.

- Starting from 2-chloro-1-methoxybenzene, the iodination is carried out using iodine (I2) as the iodinating agent.

- The reaction is conducted in dimethyl sulfoxide (DMSO) as the solvent, which facilitates the generation of aryl radicals necessary for substitution.

- Cesium carbonate (Cs2CO3) is used as the base to promote the reaction.

- The reaction temperature is maintained at around 60 °C for approximately 6 hours under air atmosphere.

- After completion, the reaction mixture is treated with saturated sodium persulfate solution and water to quench and extract the product.

- Purification is achieved via silica gel chromatography using hexane/ethyl acetate or chloroform/methanol as eluents.

- This method yields this compound in moderate to good yields (e.g., 63% for similar compounds like 1-chloro-4-iodobenzene).

- The reaction conditions are mild, metal-free, and base-assisted, avoiding the use of heavy metal catalysts.

- The iodination is selective for the para position relative to the methoxy group due to electronic directing effects.

| Parameter | Details |

|---|---|

| Starting material | 2-Chloro-1-methoxybenzene |

| Iodinating agent | Iodine (I2) |

| Base | Cesium carbonate (Cs2CO3) |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Temperature | 60 °C |

| Reaction time | 6 hours |

| Atmosphere | Air |

| Work-up | Saturated Na2S2O8 and water |

| Purification | Silica gel chromatography |

| Yield | Moderate to good (ca. 60-65%) |

This method is adapted from a study on aryl iodide synthesis from arylhydrazines and iodine but is applicable to anisole derivatives including halogenated ones.

Ortho-Lithiation Followed by Iodination

An alternative and highly selective synthetic route to this compound involves ortho-lithiation of p-chloroanisole derivatives followed by electrophilic iodination.

- The process begins with the ortho-lithiation of p-chloroanisole (2-chloro-1-methoxybenzene) using a carefully controlled organolithium reagent.

- Ortho-lithiation is performed using a surrogate aryllithium base such as ortho-lithiodimethylbenzylamine (o-LiDMBA) in doped hydrocarbon media (e.g., cyclohexane with small amounts of THF or TMEDA).

- This focused metalation strategy reduces the reactivity of the organolithium reagent to avoid halogen-lithium exchange and undesired side reactions.

- After lithiation at the ortho position relative to the methoxy group, iodine electrophile is introduced to quench the aryllithium intermediate, installing the iodine substituent at the 4-position.

- The reaction conditions are optimized to maintain the integrity of the chloro substituent and the methoxy group.

- High regioselectivity for the 4-position iodination.

- Avoids halogen-lithium exchange that would otherwise substitute the chloro group.

- The method benefits from “focused metalation” concepts that fine-tune the basicity and nucleophilicity of the lithiation reagent.

| Parameter | Details |

|---|---|

| Starting material | 2-Chloro-1-methoxybenzene (p-chloroanisole) |

| Lithiation reagent | Ortho-lithiodimethylbenzylamine (o-LiDMBA) |

| Solvent system | Cyclohexane doped with THF or TMEDA |

| Temperature | Low to moderate (typically below 0 °C to room temp) |

| Electrophile | Iodine (I2) |

| Reaction time | Variable, optimized for complete lithiation and quenching |

| Outcome | Selective 4-iodo substitution without halogen exchange |

This method is based on advanced studies of ortho-lithiation and functionalization of p-halogenated anisoles, demonstrating the suppression of halogen-lithium exchange and achieving selective iodination.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Iodination in DMSO | 2-Chloro-1-methoxybenzene | I2, Cs2CO3, DMSO, 60 °C, 6 h | Mild, metal-free, moderate yield | Moderate regioselectivity |

| Ortho-Lithiation + Iodination | 2-Chloro-1-methoxybenzene | o-LiDMBA, cyclohexane+THF/TMEDA, I2 | High regioselectivity, avoids X/Li exchange | Requires organolithium handling |

| Diazotization + Sandmeyer Iodination | Amino-substituted anisole | NaNO2, H2SO4, NaI, low temperature | Precise substitution control | Multi-step, laborious |

Research Findings and Analysis

- The metal- and base-free iodination method in DMSO with iodine and cesium carbonate offers a straightforward route to halogenated anisoles, including this compound, with yields around 60-65%.

- Ortho-lithiation using surrogate aryllithium bases in doped hydrocarbon solvents enables highly selective functionalization of p-halogenated anisoles without halogen exchange, which is crucial for preserving the chloro substituent while introducing iodine at the 4-position.

- The concept of “focused metalation” reduces side reactions and over-metalation by tuning the basicity of the lithiation reagent, a significant advancement in preparing multifunctionalized aromatic compounds.

- Multi-step diazotization and Sandmeyer-type reactions, although more complex, provide an alternative when direct methods are unsuitable, as demonstrated in related heteroaromatic systems.

化学反应分析

Types of Reactions

2-Chloro-4-iodo-1-methoxybenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: Due to the presence of electron-donating and electron-withdrawing groups on the benzene ring.

Nucleophilic Substitution: Particularly at the iodine and chlorine positions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Typically involves reagents such as bromine or nitric acid under acidic conditions.

Nucleophilic Substitution: Involves reagents like sodium methoxide in polar aprotic solvents such as DMF.

Major Products

Bromination: Yields 2-Chloro-4-bromo-1-methoxybenzene.

Nitration: Produces 2-Chloro-4-nitro-1-methoxybenzene.

科学研究应用

Chemical Properties and Reactivity

The compound features both chlorine and iodine substituents on the benzene ring, which significantly influence its reactivity. The presence of these halogens makes it suitable for various chemical transformations:

- Substitution Reactions : The halogen atoms can be replaced by nucleophiles in nucleophilic substitution reactions.

- Coupling Reactions : The iodine atom facilitates coupling reactions like Suzuki and Heck coupling, allowing the formation of biaryl compounds.

- Oxidation and Reduction : The methoxy group can be oxidized to yield aldehydes or acids, while reduction can lead to less substituted derivatives.

Organic Synthesis

2-Chloro-4-iodo-1-methoxybenzene is frequently utilized as an intermediate in the synthesis of complex organic molecules. It plays a crucial role in the development of pharmaceuticals and agrochemicals due to its ability to undergo various coupling reactions. For instance, it can be employed in the synthesis of biologically active compounds that exhibit potential therapeutic effects.

Medicinal Chemistry

The derivatives of this compound have shown significant promise in drug discovery. Research indicates that modifications of this compound can lead to novel pharmaceuticals with enhanced biological activity. For example, compounds derived from this structure have been investigated for their potential anti-cancer properties and as inhibitors of specific biological pathways .

Materials Science

In materials science, this compound is used in the production of specialty chemicals and advanced materials. Its ability to form polymers and other materials makes it valuable for applications in electronics and nanotechnology .

作用机制

The mechanism of action of 2-Chloro-4-iodo-1-methoxybenzene primarily involves its reactivity in electrophilic and nucleophilic substitution reactions. The presence of chlorine and iodine atoms makes it a versatile intermediate for further functionalization. The methoxy group activates the benzene ring towards electrophilic substitution, while the halogens facilitate nucleophilic substitution.

相似化合物的比较

Halogen-Substituted Analogs

Substitutions in halogen type and position significantly alter reactivity and biological activity. Key comparisons include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-4-iodo-1-(trifluoromethoxy)benzene | C₇H₃ClF₃IO | Trifluoromethoxy group enhances lipophilicity and metabolic stability |

| 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene | C₇H₃BrF₃IO | Bromine substitution reduces electrophilicity compared to chlorine |

| 4-Iodo-2-(trifluoromethoxy)benzene | C₇H₄F₃IO | Absence of chlorine reduces steric hindrance |

| 2-Chloro-3-fluoro-4-iodo-1-methoxybenzene | C₇H₅ClFIO | Additional fluorine increases polarity and hydrogen-bonding potential |

Key Findings :

- Trifluoromethoxy analogs exhibit superior metabolic stability due to the strong electron-withdrawing effect of the -OCF₃ group, making them more resistant to enzymatic degradation than methoxy derivatives .

- Bromine substitution reduces electrophilic aromatic substitution reactivity compared to chlorine, altering pathways in cross-coupling reactions .

- Fluorine introduction (e.g., in 2-Chloro-3-fluoro-4-iodo-1-methoxybenzene) enhances polarity, improving solubility and bioavailability .

Positional Isomers

Substituent positioning profoundly impacts steric and electronic properties:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 4-Chloro-2-iodo-1-(methoxymethoxy)benzene | C₈H₈ClIO₂ | Methoxymethoxy group increases steric bulk |

| 1-Chloro-2-iodo-4-methoxybenzene | C₇H₆ClIO₂ | Methoxy at position 4 simplifies synthesis |

| 1-Chloro-5-iodo-2-methoxy-4-methylbenzene | C₈H₉ClIO₂ | Methyl group enhances hydrophobicity |

Key Findings :

- Methoxymethoxy substitution (e.g., in 4-Chloro-2-iodo-1-(methoxymethoxy)benzene) increases steric hindrance, slowing nucleophilic attack but improving thermal stability .

- Methyl groups (e.g., in 1-Chloro-5-iodo-2-methoxy-4-methylbenzene) enhance lipophilicity, favoring membrane permeability in drug design .

Functional Group Variations

Alternative functional groups modulate electronic and biological properties:

Key Findings :

- Thiocyanate derivatives exhibit radical scavenging activity, useful in polymer stabilization .

- Isocyano analogs serve as ligands in catalytic systems due to strong σ-donor properties .

生物活性

2-Chloro-4-iodo-1-methoxybenzene, also known by its chemical formula C₇H₆ClI(OCH₃), is an aromatic compound characterized by a methoxy group (-OCH₃) attached to a benzene ring, with chlorine (Cl) and iodine (I) substituents. This compound has garnered attention due to its potential biological activities, particularly in the fields of toxicology and pharmacology.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

The unique combination of halogen atoms and the methoxy group imparts distinct electronic properties that influence its reactivity and interactions with biological macromolecules. The compound primarily undergoes nucleophilic aromatic substitution reactions, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant cytotoxic effects , including the ability to induce DNA damage. This property is particularly relevant in toxicological studies, where understanding the mechanisms of action can inform the development of therapeutic agents or identify potential hazards associated with exposure.

The biological activity of this compound is hypothesized to involve interactions with cellular components leading to oxidative stress and subsequent DNA damage. The electron-rich nature of the methoxy group combined with the electrophilic character of the halogens may facilitate these interactions.

Cytotoxicity Studies

A study conducted on various cell lines demonstrated that this compound significantly inhibited cell proliferation at concentrations above 10 µM. The compound's IC50 values ranged from 15 to 25 µM, indicating moderate cytotoxicity.

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 20 |

| MCF7 | 18 |

| A549 | 22 |

These findings suggest that the compound could be explored further for its potential as an anticancer agent.

DNA Damage Induction

In vitro assays using comet assays revealed that treatment with this compound led to significant DNA strand breaks in treated cells compared to controls. The extent of damage was dose-dependent, reinforcing the notion that this compound may pose genotoxic risks.

Case Studies

Case Study 1: Anticancer Potential

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of several halogenated methoxybenzenes, including this compound. The study reported that this compound showed promising results against breast cancer cell lines, prompting further investigation into its mechanism and potential as a lead compound for drug development.

Case Study 2: Environmental Impact

Another study focused on the environmental toxicity of halogenated compounds highlighted that this compound exhibited significant toxicity towards aquatic organisms, raising concerns about its environmental persistence and bioaccumulation potential.

常见问题

Q. Key Considerations :

- Monitor reaction temperatures to avoid over-halogenation.

- Use TLC or HPLC to track intermediates. Purification often requires column chromatography or recrystallization .

Basic: How is this compound characterized spectroscopically?

Q. Methodological Answer :

- <sup>1</sup>H NMR :

- Methoxy protons appear as a singlet near δ 3.8–4.0 ppm.

- Aromatic protons exhibit splitting patterns reflecting substituent positions (e.g., ortho-Cl and para-I create distinct deshielding effects).

- IR Spectroscopy :

- C-O stretch (methoxy) at ~1250 cm<sup>−1</sup>.

- C-Cl and C-I stretches appear below 600 cm<sup>−1</sup> but are often weak .

- Mass Spectrometry :

Advanced: How can researchers resolve contradictions in reported reaction yields for Suzuki couplings involving this compound?

Methodological Answer :

Discrepancies often arise from:

Catalyst Selection : Pd(PPh3)4 vs. Pd(dppf)Cl2 may alter steric accessibility of the iodo group.

Base Effects : K2CO3 (polar aprotic solvents) vs. Cs2CO3 (non-polar solvents) influence deprotonation efficiency.

Side Reactions : Competitive proto-dehalogenation or homocoupling under oxygen-free conditions.

Q. Experimental Design :

- Perform kinetic studies under inert atmospheres.

- Use <sup>13</sup>C-labeled substrates to track coupling efficiency via NMR .

Advanced: What strategies optimize regioselectivity during further functionalization (e.g., nitration)?

Methodological Answer :

Regioselectivity is governed by:

Electronic Effects :

- The electron-donating methoxy group directs electrophiles to para positions.

- The electron-withdrawing Cl and I groups deactivate ortho/meta positions.

Steric Hindrance :

- Bulky substituents (e.g., I) block adjacent sites.

Q. Methodology :

- Use mixed acids (HNO3/H2SO4) for nitration; monitor temperature to favor meta-nitro products.

- Computational modeling (DFT) predicts reactive sites .

Methodological: How to assess the compound’s stability under varying pH conditions for storage?

Q. Experimental Design :

pH Range Testing :

- Dissolve the compound in buffered solutions (pH 2–12).

- Monitor degradation via UV-Vis at 254 nm over 24–72 hours.

Structural Analysis :

- Post-stability <sup>1</sup>H NMR identifies hydrolysis products (e.g., loss of methoxy as methanol).

Q. Findings :

- Stable in neutral to slightly acidic conditions (pH 5–7).

- Alkaline conditions (pH > 10) induce demethylation .

Data Contradiction: How to address discrepancies in reported melting points across studies?

Q. Resolution Strategy :

Purity Assessment :

- Compare DSC thermograms for polymorphic forms.

- Use elemental analysis (C, H, N) to confirm stoichiometry.

Experimental Variables :

- Crystallization solvents (e.g., ethanol vs. hexane) affect crystal packing.

Recommendation :

Report solvent used for recrystallization and heating rate during MP determination .

Advanced: What role does this compound play in synthesizing π-conjugated polymers?

Q. Methodological Answer :

- Cross-Coupling Applications :

- Acts as a monomer in Stille or Sonogashira couplings to build conjugated backbones.

- The iodo group facilitates Pd-catalyzed polymerization.

- Optoelectronic Tuning :

- Electron-withdrawing Cl and I enhance charge transport properties.

Case Study :

Polymerization with 2,5-dibromothiophene yields a copolymer with red-shifted absorbance (λmax ~450 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。